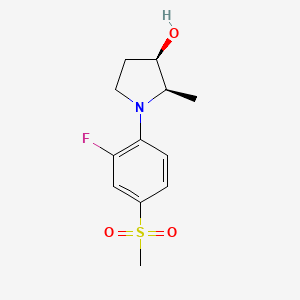
(2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of ((2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and physiological effects:
(this compound)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can improve mood and cognitive function. It has also been found to inhibit the aggregation of amyloid-β peptides, which can prevent the formation of plaques in the brain. Additionally, it has been demonstrated to reduce the levels of glutamate, which can improve symptoms of schizophrenia.
実験室実験の利点と制限
One advantage of using ((2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol in lab experiments is its specificity for certain neurotransmitters and enzymes. This allows researchers to study the effects of modulating these targets without affecting other systems in the body. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on ((2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitters and enzymes in the brain. Additionally, it may be beneficial to investigate its potential as a drug delivery system for other therapeutic agents.
合成法
The synthesis of ((2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol involves the reaction of 2-fluoro-4-methylsulfonylphenylacetic acid with (R)-2-methylpyrrolidine-3-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is a white solid with a molecular weight of 309.36 g/mol.
科学的研究の応用
((2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol has been studied for its potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, it has been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's patients. In schizophrenia, it has been demonstrated to reduce the levels of glutamate, which is a neurotransmitter that is elevated in schizophrenia patients.
特性
IUPAC Name |
(2R,3R)-1-(2-fluoro-4-methylsulfonylphenyl)-2-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-8-12(15)5-6-14(8)11-4-3-9(7-10(11)13)18(2,16)17/h3-4,7-8,12,15H,5-6H2,1-2H3/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZIHNWAFLUPD-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C2=C(C=C(C=C2)S(=O)(=O)C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C2=C(C=C(C=C2)S(=O)(=O)C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
![8-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7336723.png)
![5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)
![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336768.png)
![5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)
![5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
![1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
